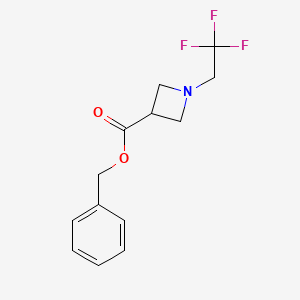
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
概要
説明
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is a versatile chemical compound with the molecular formula C₁₃H₁₄F₃NO₂ and a molecular weight of 273.25 g/mol . This compound is characterized by the presence of an azetidine ring, a trifluoroethyl group, and a benzyl ester moiety, making it valuable for various scientific research applications .
科学的研究の応用
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate has numerous applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylic acid with benzyl alcohol and 2,2,2-trifluoroethyl bromide under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ring systems . Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
作用機序
The mechanism of action of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The benzyl ester moiety can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets .
類似化合物との比較
Similar Compounds
Benzyl azetidine-3-carboxylate: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid: Lacks the benzyl ester moiety, affecting its reactivity and applications.
Ethyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate: Contains an ethyl ester instead of a benzyl ester, leading to variations in its chemical behavior.
Uniqueness
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is unique due to the combination of its trifluoroethyl group, azetidine ring, and benzyl ester moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for a wide range of applications .
特性
IUPAC Name |
benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)9-17-6-11(7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSUFWPVXJGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


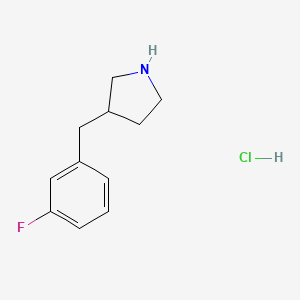
![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)
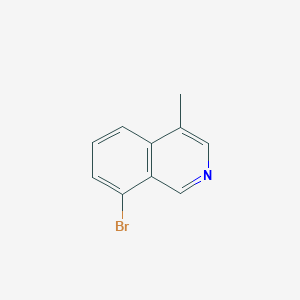

![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
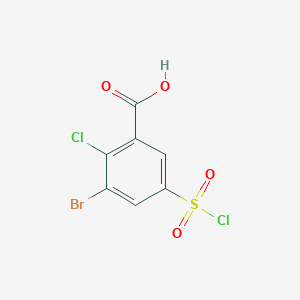
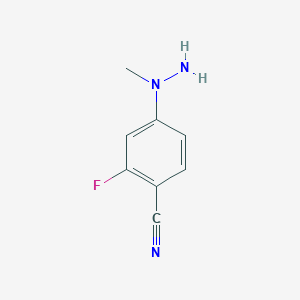
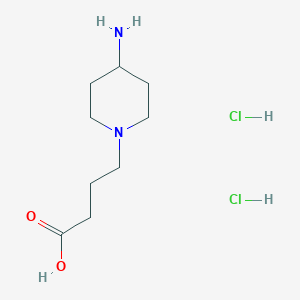

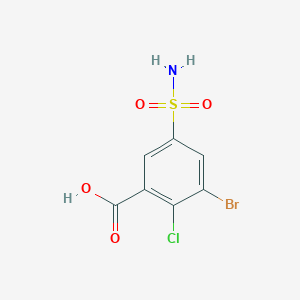
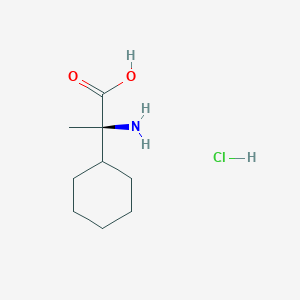
![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)
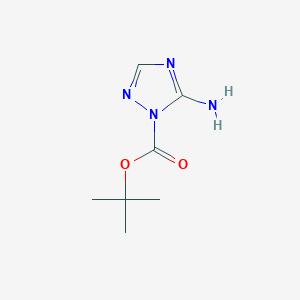
![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)
